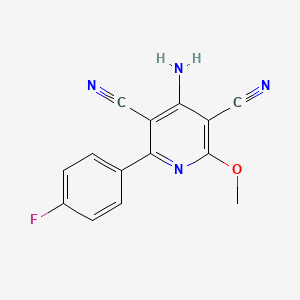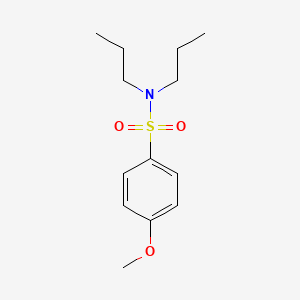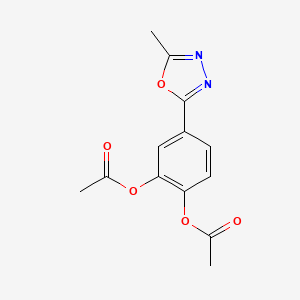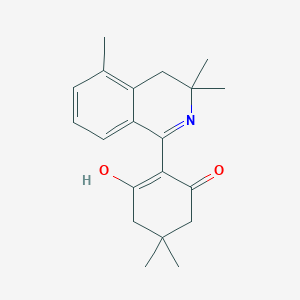
4-Amino-2-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group, a fluorophenyl group, a methoxy group, and two cyano groups attached to a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, such as 4-fluoroaniline, undergoes bromination to introduce a bromine atom.
Cyano Group Introduction: The brominated intermediate is then subjected to a reaction with a cyanide source, such as cuprous cyanide, to introduce the cyano groups.
Aminolysis: The resulting compound undergoes aminolysis to replace the bromine atom with an amino group.
Methoxylation: Finally, a methoxy group is introduced through a reaction with methanol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as phosphodiesterase, leading to anti-inflammatory effects.
Receptor Binding: It can bind to certain receptors, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-fluorophenol: Similar in structure but lacks the pyridine ring and cyano groups.
4-Amino-2-phenylpyrimidine: Shares the amino and phenyl groups but differs in the ring structure and substituents.
Uniqueness
4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile is unique due to the combination of its functional groups and the pyridine ring, which confer specific pharmacological properties and reactivity patterns not observed in similar compounds.
Propriétés
Formule moléculaire |
C14H9FN4O |
|---|---|
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
4-amino-2-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H9FN4O/c1-20-14-11(7-17)12(18)10(6-16)13(19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |
Clé InChI |
BRBDLZJQFYBRHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=N1)C2=CC=C(C=C2)F)C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940759.png)
![ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B14940763.png)


![7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14940771.png)
![4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B14940780.png)
![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14940790.png)
![N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B14940794.png)
![5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14940795.png)


![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14940811.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)

